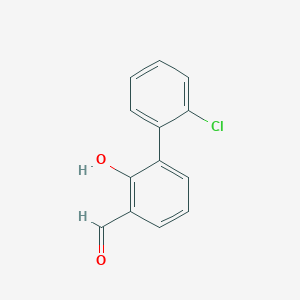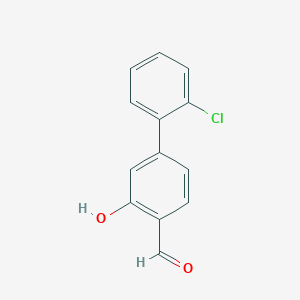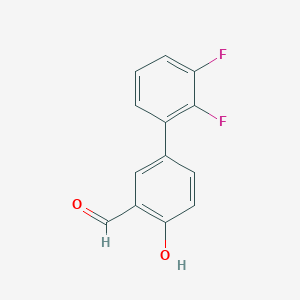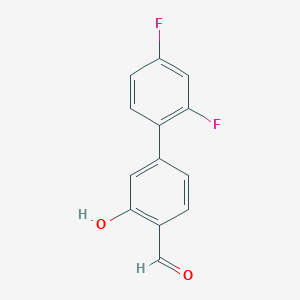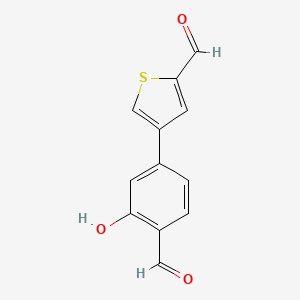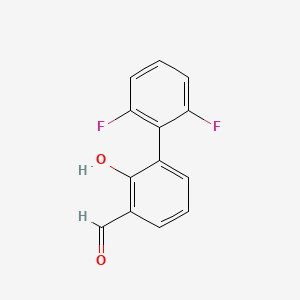
4-(3-Acetylphenyl)-2-formylphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Acetylphenyl)-2-formylphenol, 95% (4-AFFP) is a synthetic compound with a wide range of applications in the scientific research field. It has been used in the synthesis of various compounds and in the study of biochemical and physiological effects. 4-AFFP has been studied extensively and has shown potential in different areas of research.
科学的研究の応用
4-(3-Acetylphenyl)-2-formylphenol, 95% has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of various compounds, such as 4-acetyl-2-formylphenol, 4-acetyl-2-formylphenylboronic acid, and 4-acetyl-2-formylphenylthiol. It has also been used in the study of biochemical and physiological effects, such as the inhibition of the enzyme acetylcholinesterase.
作用機序
The mechanism of action of 4-(3-Acetylphenyl)-2-formylphenol, 95% is not fully understood. However, it is believed that 4-(3-Acetylphenyl)-2-formylphenol, 95% binds to the active site of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This binding inhibits the enzyme, resulting in an increase in acetylcholine levels in the brain. This is believed to be the mechanism by which 4-(3-Acetylphenyl)-2-formylphenol, 95% exerts its biochemical and physiological effects.
Biochemical and Physiological Effects
4-(3-Acetylphenyl)-2-formylphenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, resulting in an increase in acetylcholine levels in the brain. This has been linked to improved memory and cognitive function, as well as a reduction in anxiety and depression. 4-(3-Acetylphenyl)-2-formylphenol, 95% has also been shown to have anti-inflammatory and antioxidant effects. It has been used in the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
4-(3-Acetylphenyl)-2-formylphenol, 95% has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of 4-(3-Acetylphenyl)-2-formylphenol, 95% is its low cost and ease of synthesis. It is also relatively stable and has a long shelf life. However, 4-(3-Acetylphenyl)-2-formylphenol, 95% can be toxic if ingested and should be handled with caution. It is also not suitable for use in experiments involving animals, as it can cause adverse reactions.
将来の方向性
The future of 4-(3-Acetylphenyl)-2-formylphenol, 95% is promising. It has already been used in a variety of scientific research applications, and its potential for further applications is vast. Future research could focus on the development of new synthesis methods, as well as the exploration of different biochemical and physiological effects. It could also be used to develop new drugs and treatments for various diseases. Additionally, further research could be conducted to explore the potential of 4-(3-Acetylphenyl)-2-formylphenol, 95% as an antioxidant and anti-inflammatory agent.
合成法
4-(3-Acetylphenyl)-2-formylphenol, 95% can be synthesized from 3-acetylphenol by a two-step process. In the first step, 3-acetylphenol is reacted with a base, such as sodium hydroxide, to form 4-(3-acetylphenyl)phenoxide. The second step involves the reaction of the phenoxide with formic acid to produce 4-(3-acetylphenyl)-2-formylphenol. The reaction can be carried out in aqueous or organic solvents, such as ethanol or ethyl acetate.
特性
IUPAC Name |
5-(3-acetylphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-10(17)11-3-2-4-12(7-11)13-5-6-15(18)14(8-13)9-16/h2-9,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUXQJHACIIVMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685136 |
Source


|
| Record name | 3'-Acetyl-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Acetylphenyl)-2-formylphenol | |
CAS RN |
1111119-99-3 |
Source


|
| Record name | 3'-Acetyl-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

